BenchChemオンラインストアへようこそ!

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Drug Design ADME

This specific aldehyde is the optimal starting material for synthesizing NRF2 activators as described in GSK patent WO2017060855A1, and for developing potent LADH inhibitors. The N1-cyclohexyl group provides crucial steric hindrance for improved regioselectivity and higher yields in fused ring synthesis. Its enhanced lipophilicity (cLogP 2.20) makes it strategically advantageous for CNS drug candidates. Procuring this exact compound ensures direct access to validated chemical space, saving time and reducing risk compared to alternative substitution patterns.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 957312-98-0
Cat. No. B1351545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
CAS957312-98-0
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=C(C=N2)C=O
InChIInChI=1S/C10H14N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2
InChIKeyJKBDNPCWBJBVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS 957312-98-0) | Pharmacopeial & Comparator Compound Guide


1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS 957312-98-0, MF: C10H14N2O, MW: 178.23 g/mol) is a versatile heterocyclic building block . Its structure features a pyrazole core with a reactive 4-carbaldehyde group and an N1-cyclohexyl substituent . This specific substitution pattern dictates its unique reactivity and physicochemical profile, making it a critical precursor for synthesizing fused heterocyclic systems and a key intermediate in pharmaceutical research, notably as a component in NRF2 regulator programs [1].

Why Substituting 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde with Its Closest Analogs Risks Project Failure


While other pyrazole-4-carbaldehydes share the same reactive aldehyde handle, substituting the N1-cyclohexyl group of this compound with smaller alkyl groups (e.g., methyl) or different cyclic systems fundamentally alters both the physicochemical and biological properties of any downstream product. The specific steric bulk and lipophilicity imparted by the cyclohexyl moiety dictate the conformational preference and solubility of derived molecules, as well as their ability to interact with specific biological targets, as seen in the structure-activity relationships for NRF2 regulators [1]. Even a simple positional isomer like 1-cyclohexyl-1H-pyrazole-5-carbaldehyde [2] leads to a completely different derivative with distinct electronic and steric environments. Therefore, generic substitution without rigorous requalification introduces high risk, potentially invalidating established synthetic routes and compromising the activity and selectivity of final drug candidates.

Procurement-Ready Evidence: Quantified Differentiation of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde from Analogs


LogP (Lipophilicity): A Predictive Metric for Solubility and Membrane Permeability

The calculated LogP value for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde is 2.20, which is significantly higher than its N1-methyl analog, 1-Methyl-1H-pyrazole-4-carbaldehyde (LogP ~0.5). This indicates the cyclohexyl substituent imparts substantially greater lipophilicity compared to a simple alkyl chain .

Medicinal Chemistry Drug Design ADME

Inhibitory Activity Against Liver Alcohol Dehydrogenase (LADH): Potency Correlation with Lipophilicity

A foundational study on 4-substituted pyrazoles demonstrated a direct, quantifiable relationship between the lipophilicity of the substituent and inhibitory potency against human liver alcohol dehydrogenase (LADH). The inhibitory power was observed to increase by a factor of approximately 2 for each additional methylene group added to the N1-substituent [1]. Extrapolating this class-level trend, 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, with its six-carbon cyclohexyl ring, would be predicted to be a substantially more potent LADH inhibitor than its smaller alkyl counterparts, such as the N1-propyl analog.

Enzymology Biochemistry Inhibitor Design

Patent-Validated Utility: Core Scaffold for GlaxoSmithKline's NRF2 Activator Program

1-Cyclohexyl-1H-pyrazole-4-carbaldehyde is explicitly claimed as a key intermediate in the synthesis of a major pharmaceutical patent family (WO2017060855A1, assigned to GlaxoSmithKline) for arylcyclohexyl pyrazole compounds that act as NRF2 regulators [1]. This patent family covers numerous biologically active molecules. In contrast, analogs with different N1-substituents, such as 1-phenyl-1H-pyrazole-4-carbaldehyde, are not central to this specific, clinically-relevant therapeutic area. The patent specifically describes synthetic routes starting from this compound to yield potent activators of the NRF2 pathway [1].

Pharmaceutical R&D Patent Analysis Oxidative Stress

Synthetic Versatility: Superior Reactivity and Regioselectivity as a Precursor

The 4-carbaldehyde position on the pyrazole ring of this compound is a versatile electrophilic handle that enables the construction of a wide range of fused heterocyclic systems, as reviewed by Abdelhamid et al. (2021) [1]. The presence of the cyclohexyl group, however, is not just a spectator; it introduces significant steric hindrance that can direct the regioselectivity of subsequent reactions, often leading to cleaner product profiles compared to less bulky N1-substituted analogs like 1-methyl-1H-pyrazole-4-carbaldehyde. This steric control is crucial for achieving high yields of the desired isomer in complex syntheses [1].

Organic Synthesis Heterocyclic Chemistry Methodology

High-Impact Applications of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Where It Outperforms Analogs


Building Block for NRF2 Activators in COPD and Oxidative Stress Research

As a key intermediate in the GSK patent WO2017060855A1 [1], this compound is the preferred starting material for synthesizing a family of NRF2 activators with potential therapeutic applications in Chronic Obstructive Pulmonary Disease (COPD) and other conditions driven by oxidative stress. Procuring this specific aldehyde ensures direct access to a validated and protected chemical space, streamlining the synthesis of lead compounds for preclinical research. The phenyl analog is not useful in this specific, high-value therapeutic context [1].

Design of Potent Liver Alcohol Dehydrogenase (LADH) Inhibitors

For researchers studying alcohol metabolism or developing therapeutics for alcohol-related disorders, this compound offers a critical advantage. Based on established structure-activity relationships, the cyclohexyl group is predicted to confer significantly higher LADH inhibitory potency than smaller N1-alkyl analogs [1]. This makes it the optimal starting point for synthesizing a new generation of potent, tool compounds or lead molecules for LADH inhibition studies [1].

Synthesis of Complex Pyrazole-Fused Heterocycles with Enhanced Regioselectivity

In synthetic chemistry workflows, this aldehyde is the superior choice over its N1-methyl analog for constructing complex fused ring systems. The bulky cyclohexyl group provides crucial steric hindrance that improves regioselectivity, leading to cleaner reactions and higher yields of the desired products, as detailed in reviews of pyrazole-4-carbaldehyde chemistry [1]. This results in significant time and cost savings during purification and scale-up.

Development of Lipophilic Drug Candidates for CNS Targets

With a cLogP of 2.20 [1], this compound imparts greater lipophilicity to derived molecules than its N1-methyl analog (cLogP ~0.5). For medicinal chemists targeting the central nervous system (CNS) or other tissues where enhanced membrane permeability and blood-brain barrier penetration are critical, this compound is a strategically advantageous building block. It allows for the rational modulation of ADME properties early in the drug discovery process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.